Cas no 919736-51-9 (1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid)

1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid
- 4-Piperidinecarboxylic acid, 1-(2-chloro-9H-purin-6-yl)-
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- インチ: 1S/C11H12ClN5O2/c12-11-15-8-7(13-5-14-8)9(16-11)17-3-1-6(2-4-17)10(18)19/h5-6H,1-4H2,(H,18,19)(H,13,14,15,16)
- InChIKey: UNANAGYRIFIIJZ-UHFFFAOYSA-N
- ほほえんだ: N1(C2=C3C(=NC(Cl)=N2)NC=N3)CCC(C(O)=O)CC1
じっけんとくせい
- 密度みつど: 1.582±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 4.33±0.20(Predicted)
1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 3463348-100MG |
1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |
919736-51-9 | 95% | 100MG |
$150 | 2023-06-25 | |
A2B Chem LLC | BA29868-250mg |
1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |
919736-51-9 | 95% | 250mg |
$423.00 | 2024-07-18 | |
A2B Chem LLC | BA29868-500mg |
1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |
919736-51-9 | 95% | 500mg |
$478.00 | 2024-07-18 | |
OTAVAchemicals | 3463348-250MG |
1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |
919736-51-9 | 95% | 250MG |
$200 | 2023-06-25 | |
A2B Chem LLC | BA29868-100mg |
1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |
919736-51-9 | 95% | 100mg |
$367.00 | 2024-07-18 | |
OTAVAchemicals | 3463348-500MG |
1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |
919736-51-9 | 95% | 500MG |
$250 | 2023-06-25 | |
OTAVAchemicals | 3463348-1G |
1-(2-chloro-9H-purin-6-yl)piperidine-4-carboxylic acid |
919736-51-9 | 95% | 1G |
$300 | 2023-06-25 |
1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acidに関する追加情報
1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid (CAS No. 919736-51-9): An Overview
1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid (CAS No. 919736-51-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of purine derivatives, which are known for their involvement in various biological processes, including nucleic acid synthesis and cellular signaling.
The chemical structure of 1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid features a piperidine ring attached to a purine scaffold, with a chlorine atom at the 2-position of the purine ring and a carboxylic acid group at the 4-position of the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various research and development activities.
Recent studies have highlighted the potential of 1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction and cell proliferation. This property makes it a promising lead compound for the development of novel therapeutic agents targeting cancer and other proliferative disorders.
In addition to its kinase inhibitory activity, 1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid has also been investigated for its anti-inflammatory properties. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively reduce inflammation in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent. The mechanism underlying this effect is thought to involve the modulation of pro-inflammatory cytokines and signaling pathways.
The pharmacokinetic properties of 1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid have also been studied extensively. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. The compound has been found to have good oral bioavailability and a reasonable half-life, making it suitable for further preclinical and clinical evaluation.
In terms of safety, preliminary toxicological studies have indicated that 1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid is well-tolerated at therapeutic doses. However, further investigations are needed to fully assess its safety profile and identify any potential side effects or contraindications. These studies are essential for ensuring the safe and effective use of this compound in clinical settings.
The synthesis of 1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid has been optimized using various methodologies, including microwave-assisted synthesis and catalytic approaches. These methods have significantly improved the yield and purity of the final product, making it more accessible for research purposes. The availability of high-quality synthetic routes is crucial for advancing the development of this compound into viable therapeutic agents.
In conclusion, 1-(2-Chloro-9H-purin-6-yl)-piperidine-4-carboxylic acid (CAS No. 919736-51-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmacology. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the discovery and development of novel drugs for various diseases.
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